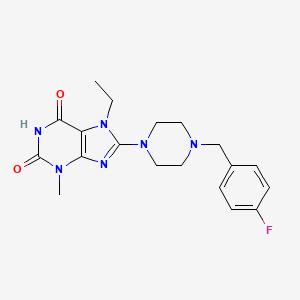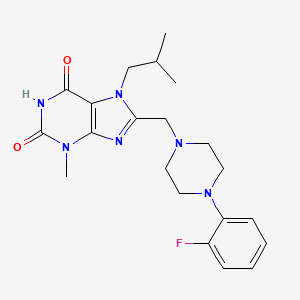![molecular formula C14H17N3O B6583506 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide CAS No. 1286717-77-8](/img/structure/B6583506.png)
2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide is the H2 receptor . The H2 receptor is a type of histamine receptor that is found in the stomach lining. It plays a crucial role in the production of gastric acid, which aids in digestion.
Mode of Action
This compound interacts with its target, the H2 receptor, in a competitive manner . This means that it competes with other molecules for binding to the H2 receptor. Once bound, it inhibits the receptor’s function, leading to changes in the biochemical processes associated with this receptor.
Biochemical Pathways
The compound’s interaction with the H2 receptor affects the biochemical pathways associated with gastric acid production. By inhibiting the H2 receptor, the compound reduces the production of gastric acid, thereby affecting the overall process of digestion .
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which suggests that it may have good bioavailability.
Result of Action
The inhibition of the H2 receptor by this compound results in a decrease in gastric acid production. This can have various molecular and cellular effects, such as changes in the pH of the stomach and alterations in the process of digestion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in environments with a high water content . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide typically involves the reaction of 2-methylimidazole with 2-bromoethylbenzamide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH), room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), reflux.
Substitution: NaOMe, KOtBu, DMF, room temperature.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An antimicrobial agent with a similar imidazole ring structure.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Tinidazole: An antiprotozoal and antibacterial agent with a similar imidazole core.
Uniqueness
2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide is unique due to its specific substitution pattern on the imidazole ring and the presence of the benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-5-3-4-6-13(11)14(18)16-8-10-17-9-7-15-12(17)2/h3-7,9H,8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHSUVDQKQBVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-one](/img/structure/B6583423.png)

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]-2-methylpropanamide](/img/structure/B6583434.png)

![6-benzyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B6583452.png)
![1-benzyl-N-(1-methoxypropan-2-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6583462.png)
![N-[(4-fluorophenyl)methyl]-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6583467.png)
![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B6583476.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide](/img/structure/B6583478.png)
![6-benzyl-10-methyl-2-oxo-N-[3-(propan-2-yloxy)propyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6583489.png)
![6-benzyl-5-(4-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B6583492.png)
![N-(3-fluorophenyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6583498.png)
![N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6583502.png)
![ethyl 3-(2-fluorophenyl)-5-(5-methyl-1,2-oxazole-3-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6583515.png)
